3-fluoro-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
3-Fluoro-4-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10FNO3S It is a derivative of benzenesulfonamide, featuring a fluorine atom at the 3-position, a methoxy group at the 4-position, and an N-methyl group attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzenesulfonyl chloride.
N-Methylation: The sulfonyl chloride is reacted with methylamine under basic conditions to introduce the N-methyl group, forming this compound.
The reaction conditions generally involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
3-Fluoro-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the methoxy and N-methyl groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzenesulfonamide: Similar structure but lacks the methoxy group.
4-Fluoro-3-methoxybenzenesulfonamide: Similar structure but with different substitution pattern.
N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.
Uniqueness
3-Fluoro-4-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIOOKNWAROGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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